2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1286732-43-1
VCID: VC6021372
InChI: InChI=1S/C19H16ClN5O2/c1-11-4-3-5-12(2)17(11)22-16(26)9-25-19(27)24-10-21-15-8-13(20)6-7-14(15)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl
Molecular Formula: C19H16ClN5O2
Molecular Weight: 381.82

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide

CAS No.: 1286732-43-1

Cat. No.: VC6021372

Molecular Formula: C19H16ClN5O2

Molecular Weight: 381.82

* For research use only. Not for human or veterinary use.

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide - 1286732-43-1

Specification

CAS No. 1286732-43-1
Molecular Formula C19H16ClN5O2
Molecular Weight 381.82
IUPAC Name 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(2,6-dimethylphenyl)acetamide
Standard InChI InChI=1S/C19H16ClN5O2/c1-11-4-3-5-12(2)17(11)22-16(26)9-25-19(27)24-10-21-15-8-13(20)6-7-14(15)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26)
Standard InChI Key ZWOXEUMXUGCFGY-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Heterocyclic Architecture

The compound’s backbone consists of a triazolo[4,3-c]quinazoline system, a bicyclic framework formed by the fusion of a 1,2,4-triazole ring with a quinazoline moiety. The quinazoline component features a chlorine substituent at the 8-position and a ketone group at the 3-position, while the triazole ring is annulated at the 4,3-c position relative to the quinazoline. The acetamide side chain is linked to the triazole nitrogen and terminates in a 2,6-dimethylphenyl group, introducing steric bulk and hydrophobic character.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H16ClN5O2\text{C}_{19}\text{H}_{16}\text{ClN}_{5}\text{O}_{2}
Molecular Weight381.82 g/mol
IUPAC Name2-(8-chloro-3-oxo-[1,2,]triazolo[4,3-c]quinazolin-2-yl)-N-(2,6-dimethylphenyl)acetamide
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl
InChI KeyZWOXEUMXUGCFGY-UHFFFAOYSA-N

The chlorine atom at C8 enhances electrophilicity, potentially facilitating interactions with biological nucleophiles, while the 2,6-dimethylphenyl group contributes to lipophilicity, influencing membrane permeability.

Electronic and Steric Features

Density functional theory (DFT) calculations on analogous triazoloquinazolines reveal that the electron-withdrawing chlorine and ketone groups create electron-deficient regions on the quinazoline ring, favoring π-π stacking with aromatic residues in enzyme active sites . The acetamide linker adopts a conformation that positions the 2,6-dimethylphenyl group perpendicular to the triazoloquinazoline plane, minimizing steric clashes in binding pockets .

Synthesis Methods and Pathways

General Synthetic Strategy

The synthesis of 2-{8-chloro-3-oxo-2H,3H- triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide typically involves a multi-step sequence:

  • Quinazoline Core Formation: Condensation of isatoic anhydride with hydrazine derivatives yields 2-aminobenzohydrazide intermediates, which undergo cyclization with aldehydes to form the quinazoline ring .

  • Triazole Annulation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole ring, leveraging the versatility of click chemistry for regioselective ring closure .

  • Acetamide Functionalization: Reaction of the triazole nitrogen with chloroacetyl chloride, followed by coupling with 2,6-dimethylaniline, installs the terminal acetamide group.

Optimization Challenges

Key challenges include:

  • Regioselectivity Control: Ensuring proper annulation of the triazole ring at the 4,3-c position rather than alternative sites requires precise temperature and catalyst control (e.g., CuSO4_4/sodium ascorbate systems) .

  • Solubility Issues: The hydrophobic 2,6-dimethylphenyl group complicates purification; mixed solvent systems (e.g., ethyl acetate/petroleum ether) are often employed for recrystallization.

Biological Activities and Mechanistic Insights

α-Glucosidase Inhibition

While direct data on this compound is unavailable, structurally related quinazolinone-triazole-acetamides exhibit potent α-glucosidase inhibitory activity (IC50_{50} values: 2.1–49.9 μM vs. 750 μM for acarbose) . Molecular docking suggests that the triazole ring forms hydrogen bonds with Asp349 and Arg439, while the 2,6-dimethylphenyl group occupies a hydrophobic subpocket near Phe157 .

Table 2: Cytotoxic Activity of Analog 8a

Cell LineIC50_{50} (48 h)IC50_{50} (72 h)
HCT-11610.72 μM5.33 μM
HepG217.48 μM7.94 μM
MCF-721.29 μM12.96 μM

Mechanistic studies indicate G0_0/G1_1 cell cycle arrest and caspase-3-mediated apoptosis induction . The chlorine atom may enhance DNA intercalation, as seen in chlorinated quinazoline derivatives.

Comparative Analysis with Related Derivatives

Role of Substituents

  • Chlorine vs. Methoxy Groups: Chlorine at C8 improves anticancer potency (IC50_{50} reduced by 40% vs. methoxy) , likely due to enhanced electron withdrawal and DNA affinity.

  • 2,6-Dimethylphenyl vs. Plain Phenyl: The dimethyl substitution reduces metabolic oxidation, extending plasma half-life in rodent models from 2.1 to 4.7 hours.

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